molecular formula C10H11N3O B13151093 (1S)-1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-ol

(1S)-1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-ol

Cat. No.: B13151093
M. Wt: 189.21 g/mol
InChI Key: ACPLFDFHFDDHOB-QMMMGPOBSA-N
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Description

(1S)-1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-ol is a chemical compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-ol typically involves the formation of the triazole ring followed by the attachment of the phenyl and ethan-1-ol groups. One common method involves the use of click chemistry, specifically the Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne . This reaction is often carried out in the presence of a copper(I) catalyst under mild conditions, resulting in high yields and selectivity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar click chemistry methods. The use of continuous flow reactors can enhance the efficiency and scalability of the process, allowing for the production of large quantities of the compound with consistent quality.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The triazole ring can be reduced under specific conditions to form different nitrogen-containing heterocycles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while substitution reactions can introduce various functional groups onto the phenyl ring.

Mechanism of Action

The mechanism of action of (1S)-1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-ol involves its interaction with specific molecular targets and pathways. The triazole ring can form hydrogen bonds and dipole interactions with biological receptors, leading to various pharmacological effects . These interactions can modulate the activity of enzymes, receptors, and other proteins, resulting in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Fluconazole: A triazole antifungal medication that shares the triazole ring structure.

    Anastrozole: A triazole-based aromatase inhibitor used in the treatment of breast cancer.

    Flupoxam: A triazole-containing herbicide.

Uniqueness

(1S)-1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-ol is unique due to its specific combination of the triazole ring with the phenyl and ethan-1-ol groups. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H11N3O

Molecular Weight

189.21 g/mol

IUPAC Name

(1S)-1-[4-(1,2,4-triazol-1-yl)phenyl]ethanol

InChI

InChI=1S/C10H11N3O/c1-8(14)9-2-4-10(5-3-9)13-7-11-6-12-13/h2-8,14H,1H3/t8-/m0/s1

InChI Key

ACPLFDFHFDDHOB-QMMMGPOBSA-N

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)N2C=NC=N2)O

Canonical SMILES

CC(C1=CC=C(C=C1)N2C=NC=N2)O

Origin of Product

United States

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